Cas no 1935325-76-0 (tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate)

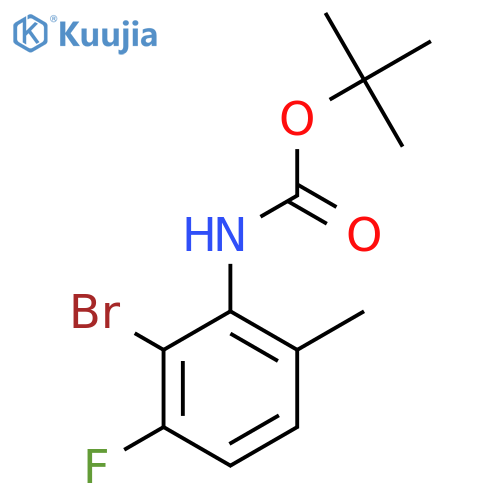

1935325-76-0 structure

商品名:tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate

- 1935325-76-0

- EN300-192066

-

- インチ: 1S/C12H15BrFNO2/c1-7-5-6-8(14)9(13)10(7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

- InChIKey: DLAFRSXKLDLSNT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(C)=C1NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 303.02702g/mol

- どういたいしつりょう: 303.02702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-192066-0.25g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 0.25g |

$1156.0 | 2023-09-17 | ||

| Enamine | EN300-192066-0.5g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 0.5g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-192066-5.0g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 5g |

$3645.0 | 2023-05-24 | ||

| Enamine | EN300-192066-5g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 5g |

$3645.0 | 2023-09-17 | ||

| Enamine | EN300-192066-10.0g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 10g |

$5405.0 | 2023-05-24 | ||

| Enamine | EN300-192066-1.0g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 1g |

$1256.0 | 2023-05-24 | ||

| Enamine | EN300-192066-0.1g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 0.1g |

$1106.0 | 2023-09-17 | ||

| Enamine | EN300-192066-2.5g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 2.5g |

$2464.0 | 2023-09-17 | ||

| Enamine | EN300-192066-1g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 1g |

$1256.0 | 2023-09-17 | ||

| Enamine | EN300-192066-0.05g |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate |

1935325-76-0 | 0.05g |

$1056.0 | 2023-09-17 |

tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1935325-76-0 (tert-butyl N-(2-bromo-3-fluoro-6-methylphenyl)carbamate) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量